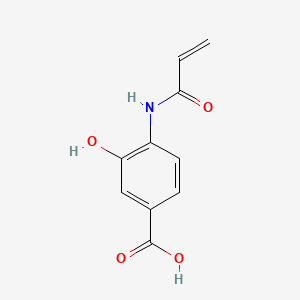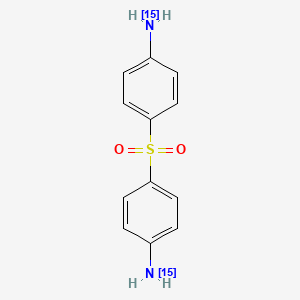
3-Hydroxy-4-(prop-2-enoylamino)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-4-(prop-2-enoylamino)benzoic acid is an organic compound that features both an acryloyl group and a hydroxybenzoic acid moiety. This compound is of interest due to its potential applications in various fields, including polymer chemistry, pharmaceuticals, and materials science. The presence of both the acryloyl and hydroxybenzoic acid functionalities allows for a range of chemical reactions and modifications, making it a versatile building block for advanced materials and bioactive compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-(prop-2-enoylamino)benzoic acid typically involves the reaction of 3-hydroxybenzoic acid with acryloyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the 3-hydroxybenzoic acid attacks the carbonyl carbon of the acryloyl chloride, leading to the formation of the desired product.
Reaction Conditions:
Reactants: 3-hydroxybenzoic acid, acryloyl chloride
Solvent: Anhydrous dichloromethane
Base: Triethylamine
Temperature: Room temperature
Time: 2-4 hours
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The reactants are continuously fed into the reactor, and the product is collected at the outlet, ensuring a steady production rate.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-4-(prop-2-enoylamino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The acryloyl group can be reduced to a saturated amide using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloro group, followed by nucleophilic substitution with desired nucleophiles.
Major Products Formed
Oxidation: 4-(Acryloylamino)-3-benzoic acid
Reduction: 4-(Acryloylamino)-3-hydroxybenzamide
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-4-(prop-2-enoylamino)benzoic acid has a wide range of applications in scientific research:
Polymer Chemistry: It can be used as a monomer in the synthesis of polymers with specific properties, such as hydrogels and copolymers.
Pharmaceuticals: The compound can serve as a building block for the synthesis of bioactive molecules with potential therapeutic applications.
Materials Science: It can be incorporated into materials to impart specific functionalities, such as improved mechanical properties or biocompatibility.
Biology: The compound can be used in the development of biomaterials for tissue engineering and drug delivery systems.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-4-(prop-2-enoylamino)benzoic acid depends on its specific application. In polymer chemistry, the acryloyl group can undergo free radical polymerization, leading to the formation of crosslinked polymer networks. In pharmaceuticals, the compound can interact with biological targets through hydrogen bonding and hydrophobic interactions, influencing biological pathways and processes.
Vergleich Mit ähnlichen Verbindungen
3-Hydroxy-4-(prop-2-enoylamino)benzoic acid can be compared with other similar compounds, such as:
4-(Acryloylamino)-benzoic acid: Lacks the hydroxyl group, resulting in different reactivity and properties.
3-Hydroxybenzoic acid: Lacks the acryloyl group, limiting its applications in polymer chemistry.
4-(Methacryloylamino)-3-hydroxybenzoic acid: Contains a methacryloyl group instead of an acryloyl group, leading to different polymerization behavior.
The unique combination of the acryloyl and hydroxybenzoic acid functionalities in this compound makes it a versatile and valuable compound for various applications.
Eigenschaften
CAS-Nummer |
149093-40-3 |
|---|---|
Molekularformel |
C10H9NO4 |
Molekulargewicht |
207.185 |
IUPAC-Name |
3-hydroxy-4-(prop-2-enoylamino)benzoic acid |
InChI |
InChI=1S/C10H9NO4/c1-2-9(13)11-7-4-3-6(10(14)15)5-8(7)12/h2-5,12H,1H2,(H,11,13)(H,14,15) |
InChI-Schlüssel |
WAOAGCLTGQDCJG-UHFFFAOYSA-N |
SMILES |
C=CC(=O)NC1=C(C=C(C=C1)C(=O)O)O |
Synonyme |
Benzoic acid, 3-hydroxy-4-[(1-oxo-2-propenyl)amino]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![methyl (3R,5R)-7-[9-fluoro-2-oxo-3-(phenylcarbamoyl)-3-propan-2-ylphenanthro[9,10-b]pyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B584242.png)

![10-(1-methylpiperidin-4-ylidene)-5,10-dihydro-4H-benzo[5,6]cyclohepta[1,2-b]thiophen-4-one fumarate](/img/structure/B584246.png)


![(17beta)-3,17-Bis[(1-oxopentyl)oxy]-estra-1,3,5(10)-trien-6-one](/img/structure/B584255.png)
![[2-[(3R,5R,8R,9S,10S,13S,14S,17S)-3-Hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B584257.png)
